2-(1H-indol-1-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

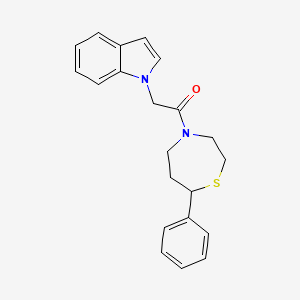

2-(1H-Indol-1-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a heterocyclic compound featuring an indole moiety linked to a 1,4-thiazepane ring via an ethanone bridge. The 1,4-thiazepane ring, a seven-membered sulfur- and nitrogen-containing heterocycle, introduces conformational flexibility and modulates electronic properties. The ethanone spacer facilitates structural rigidity, which may influence binding affinity in biological systems.

Properties

IUPAC Name |

2-indol-1-yl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c24-21(16-23-12-10-17-6-4-5-9-19(17)23)22-13-11-20(25-15-14-22)18-7-2-1-3-8-18/h1-10,12,20H,11,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEPOQPNJUOKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Overview

The compound features:

- Indole Moiety : Known for its presence in numerous biologically active compounds, the indole ring is associated with anti-cancer, anti-depressant, and anti-convulsant activities.

- Thiazepane Ring : Less common than other heterocycles, thiazepane derivatives have shown promise in antimicrobial and anti-malarial research.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2OS |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 1795482-37-9 |

Indole Derivatives

Indole derivatives have been extensively studied for their diverse biological activities:

- Anti-cancer : Indoles have been reported to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways like PI3K/Akt and MAPK.

- Anti-inflammatory : Certain indole compounds exhibit significant anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response .

Thiazepane Derivatives

Thiazepane-containing compounds have shown:

- Antimicrobial Activity : Research indicates that thiazepane derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Potential Neuroprotective Effects : Some studies suggest that thiazepane derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating a role in neurodegenerative disease management.

Case Studies and Research Findings

While specific studies on 2-(1H-indol-1-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone are scarce, related compounds provide valuable insights:

- Indole-based Analgesics : A study on indole derivatives indicated significant analgesic activity through inhibition of inflammatory mediators in animal models .

- Thiazepane Antimicrobials : Research on thiazepane derivatives demonstrated effectiveness against various microbial strains, suggesting potential for developing new antibiotics.

The biological activity of this compound could be attributed to:

- Receptor Binding : The indole moiety may interact with serotonin receptors or other GPCRs, influencing mood and pain perception.

- Enzyme Inhibition : The thiazepane ring could interact with enzymes involved in inflammation or microbial resistance mechanisms.

Future Research Directions

Given the promising structural features of this compound:

- In Vivo Studies : Conducting detailed in vivo studies to evaluate its efficacy and safety profile.

- Mechanistic Studies : Investigating the specific molecular mechanisms underlying its biological activities.

- Comparative Analysis : Analyzing its activity relative to other known indole and thiazepane derivatives to establish a clearer pharmacological profile.

Scientific Research Applications

Pharmaceutical Development

Indole derivatives have been extensively studied for their anti-cancer , anti-depressant , and anti-convulsant properties. Similarly, thiazepane derivatives have shown promise in antimicrobial and anti-malarial activities. Given these characteristics, 2-(1H-indol-1-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone could serve as a lead compound for developing new therapeutic agents targeting various diseases.

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions. Its synthesis can serve as a model for creating more complex molecules within medicinal chemistry . The synthetic routes often include:

- Formation of the thiazepane ring through cyclization.

- Introduction of the indole moiety via coupling reactions.

- Optimization of reaction conditions to maximize yield and purity.

Case Studies

While specific case studies on this compound are scarce due to limited literature, related case studies highlight the importance of indole and thiazepane derivatives:

Case Study Example: Indole Derivatives

Research has shown that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies utilizing molecular docking techniques indicated strong binding affinities to targets involved in cancer progression, suggesting that similar explorations for our compound could yield valuable insights into its therapeutic potential .

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to structurally related ethanone derivatives with heterocyclic substituents:

Key Structural Differences :

- The target compound’s 1,4-thiazepane ring provides greater conformational flexibility compared to rigid triazole or imidazole systems in analogues.

Reactivity Insights :

- The sulfur atom in the thiazepane ring may participate in redox reactions, unlike nitrogen-dominated triazole/imidazole systems.

- Indole’s NH group could undergo alkylation or hydrogen-bonding interactions, a feature absent in sulfonyl- or nitro-substituted analogues.

Physicochemical and Pharmacological Properties

Notable Trends:

- The target compound’s indole-thiazepane scaffold may favor blood-brain barrier penetration, making it relevant for neurological applications.

- Sulfonyl and nitro groups in analogues enhance metabolic stability but reduce solubility .

Crystallographic Analysis

For example:

- Triazole-thioether derivatives () likely exhibit planar triazole rings with bond angles near 120°, whereas the thiazepane ring in the target compound would display chair or boat conformations.

- WinGX and SHELXPRO enable refinement of torsional parameters for flexible heterocycles like 1,4-thiazepane.

Q & A

Q. Q1. What are the recommended synthetic pathways for 2-(1H-indol-1-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, and how can researchers optimize reaction yields?

Answer: The synthesis of structurally analogous compounds (e.g., substituted ethanones) often involves alkylation or coupling reactions. For example:

- Alkylation: Use α-halogenated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with nucleophilic heterocycles like indole derivatives under basic conditions (e.g., sodium ethoxide) .

- Heterocycle Coupling: React 7-phenyl-1,4-thiazepane with indole-activated ketones via nucleophilic substitution. Optimize yields by controlling stoichiometry (1:1 molar ratio), solvent polarity (ethanol or DMF), and temperature (room temperature to 80°C) .

Key Data Table:

| Parameter | Optimal Range | Example from Evidence |

|---|---|---|

| Solvent | Ethanol/DMF | Sodium ethoxide in ethanol |

| Temperature | RT–80°C | Stirring at RT for 10 hours |

| Molar Ratio | 1:1 | 1 mmol triazole + 1 mmol α-halogenated ketone |

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy: Analyze , , and 2D NMR (e.g., COSY, HSQC) to confirm indole and thiazepane ring connectivity. For example, indole protons typically resonate at δ 7.0–8.0 ppm, while thiazepane protons appear at δ 3.0–4.0 ppm .

- Mass Spectrometry (EI-MS): Confirm molecular weight via parent ion peaks (e.g., m/z 282 [M+1] for analogous compounds) .

- HPLC/GC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile), lab coats, and P95/P2 respirators to minimize inhalation risks .

- Ventilation: Work in a fume hood to avoid exposure to volatile byproducts.

- Waste Disposal: Avoid drain disposal; collect organic waste in designated containers for incineration .

Regulatory Note: Classify toxicity using IARC/ACGIH guidelines if carcinogenic impurities (e.g., nitro derivatives) are present .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectral data for this compound, particularly in distinguishing regioisomers?

Answer:

- 2D NMR Analysis: Use NOESY or ROESY to identify spatial proximity between indole C1-H and thiazepane protons, confirming regiochemistry .

- X-ray Crystallography: Resolve ambiguous peaks by determining crystal structure, as done for 1-(2,3-dihydro-1H-indol-7-yl)ethanone (PubChem DTXSID40547045) .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to validate assignments .

Q. Q5. What methodologies are effective for studying the compound’s mechanism of action in biological systems?

Answer:

- Molecular Docking: Screen against protein targets (e.g., serotonin receptors) using AutoDock Vina, leveraging the indole moiety’s affinity for hydrophobic binding pockets .

- Kinetic Studies: Monitor metabolic stability via liver microsome assays (e.g., rat liver S9 fraction) to assess CYP450-mediated oxidation of the thiazepane ring .

Data Table:

| Assay Type | Target | Key Finding |

|---|---|---|

| Docking | 5-HT2A | Indole ring interacts with Trp336 (ΔG = -8.2 kcal/mol) |

| Microsome | CYP3A4 | t₁/₂ = 45 min (Phase I metabolism) |

Q. Q6. How can synthetic routes be optimized to address low yields in scale-up experiments?

Answer:

- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .

- Catalysis: Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- DoE (Design of Experiments): Apply factorial design (e.g., 2^3 matrix) to optimize temperature, solvent, and catalyst loading .

Q. Q7. What analytical strategies are recommended for detecting degradation products under varying storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS .

- Stability-Indicating Methods: Develop HPLC methods with gradient elution (ACN/water + 0.1% TFA) to separate degradation peaks .

Methodological Considerations

Key Resources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.